![molecular formula C7H14ClNO B2482882 (3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride CAS No. 1909293-81-7](/img/structure/B2482882.png)
(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride
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Overview
Description
Scientific Research Applications
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms : Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) (Figure 1). These compounds have attracted interest due to their structural similarity to purine bases like adenine and guanine . In this analysis, we’ll explore the synthetic methods, substitution patterns, and biomedical applications of 1H-pyrazolo[3,4-b]pyridines.
Substitution Patterns
The diversity of substituents at specific positions (N1, C3, C4, C5, and C6) significantly impacts the properties of 1H-pyrazolo[3,4-b]pyridines. Notably, the 1H-isomers (substituted or unsubstituted at N1) predominate, with a ratio of approximately 3.6 to 1 .
Biomedical Applications
The biomedical relevance of 1H-pyrazolo[3,4-b]pyridines spans several areas:
a. Drug Discovery: These compounds exhibit promising biological activities, making them attractive candidates for drug development. Researchers explore their potential as kinase inhibitors, anti-inflammatory agents, and antitumor agents.
b. Neuroprotection: Certain 1H-pyrazolo[3,4-b]pyridines demonstrate neuroprotective effects. They may modulate neurotransmitter receptors, influence neuronal survival, and offer therapeutic avenues for neurodegenerative diseases.
c. Antiviral Properties: Some derivatives exhibit antiviral activity, particularly against RNA viruses. Their mode of action involves interfering with viral replication or entry.
d. Metal Chelation: The heterocyclic nature of these compounds allows them to chelate metal ions. Researchers investigate their metal-binding properties for potential therapeutic applications.
e. Photophysical Properties: 1H-pyrazolo[3,4-b]pyridines can serve as fluorescent probes or sensors due to their unique photophysical properties. These applications extend to cellular imaging and diagnostics.
f. Agrochemicals: Exploration of their pesticidal and herbicidal properties contributes to the development of environmentally friendly agrochemicals.
g. Material Science: Researchers study their use in materials science, including organic electronics, liquid crystals, and luminescent materials.
Mechanism of Action
Future Directions
The future directions for research on “(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
properties
IUPAC Name |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7-6(8-4-1)3-5-9-7;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTOTNHAALJLOI-LEUCUCNGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCO2)NC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](CCO2)NC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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